N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide
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Overview
Description
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound has a unique structure that includes a pyrazole ring, a pyridazine ring, and a propanamide group, making it a subject of interest in various scientific research fields.
Mechanism of Action
Mode of Action
The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The presence of a pyrazole ring in the compound suggests that it may bind to its targets and modulate their activity . .
Preparation Methods
The synthesis of N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide involves multiple steps. One common method includes the reaction of 3,4,5-trimethyl-1H-pyrazole with a pyridazine derivative under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antileishmanial and antimalarial activities, showing potent effects against Leishmania aethiopica and Plasmodium berghei . . Its unique structure also makes it a valuable tool in molecular docking studies and other computational chemistry applications.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide stands out due to its unique combination of a pyrazole ring, a pyridazine ring, and a propanamide group. Similar compounds include other hydrazine-coupled pyrazoles, which also exhibit diverse pharmacological activities
Biological Activity
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring and a pyridazine moiety, which are known for their diverse biological activities.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds containing pyrazole and pyridazine structures. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown significant inhibitory effects against various cancer cell lines. A study indicated that certain compounds in this category exhibited low micromolar GI50 values against K562 and MCF-7 cancer cell lines, suggesting their potential as anticancer agents .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | GI50 (µM) |
---|---|---|
18 | K562 | 7.7 ± 2.6 |
19 | MCF-7 | 6.5 ± 1.3 |
21 | MV4-11 | 3.5 ± 1.2 |
23 | K562 | 2.4 ± 1.3 |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Specifically, compounds with similar structures have been shown to activate caspase cascades and induce PARP cleavage . This suggests that the compound could potentially trigger programmed cell death in cancer cells.
Case Study 1: In Vitro Testing
In vitro studies conducted on derivatives similar to this compound demonstrated significant cytotoxic effects against human cancer cell lines such as T47D (breast cancer) and UACC-257 (melanoma) . The MTT assay results indicated that specific derivatives showed excellent activity with IC50 values in the low micromolar range.
Case Study 2: Molecular Docking Studies
Molecular docking studies performed on selected derivatives revealed that they interact effectively with key enzymes involved in cancer progression. For instance, docking simulations indicated strong binding affinities to targets like HDAC6, which is associated with tumor growth and survival . These findings support the potential use of these compounds in targeted cancer therapies.
Properties
IUPAC Name |
N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-5-19(26)21-16-8-6-15(7-9-16)20-17-10-11-18(23-22-17)25-14(4)12(2)13(3)24-25/h6-11H,5H2,1-4H3,(H,20,22)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMBNPDYSJCITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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